molecular formula C24H27BrN4OS B307657 10-Bromo-6-(4-tert-butylphenyl)-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

10-Bromo-6-(4-tert-butylphenyl)-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

Katalognummer B307657
Molekulargewicht: 499.5 g/mol
InChI-Schlüssel: OPWYEYGXSUBDDZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

10-Bromo-6-(4-tert-butylphenyl)-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a novel chemical compound with potential applications in scientific research. This compound has been synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations in lab experiments, and future directions for research.

Wirkmechanismus

The mechanism of action of 10-Bromo-6-(4-tert-butylphenyl)-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is not fully understood. However, it is believed to interact with specific biological targets, leading to changes in cellular processes and functions. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
10-Bromo-6-(4-tert-butylphenyl)-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has been shown to have significant biochemical and physiological effects in various studies. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate immune responses. Further studies are needed to fully understand the biochemical and physiological effects of this compound.

Vorteile Und Einschränkungen Für Laborexperimente

10-Bromo-6-(4-tert-butylphenyl)-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has several advantages for use in lab experiments. It is a highly specific compound that can be used to target specific biological pathways and mechanisms. It is also relatively easy to synthesize and can be produced in large quantities. However, the compound has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.

Zukünftige Richtungen

There are several future directions for research on 10-Bromo-6-(4-tert-butylphenyl)-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine. These include:
1. Further studies to fully elucidate the mechanism of action of the compound.
2. Development of new derivatives of the compound with improved properties and enhanced biological activity.
3. Investigation of the potential use of the compound in the treatment of various diseases and conditions.
4. Studies to determine the optimal dosage and administration of the compound.
5. Investigation of the potential toxicity of the compound and its effects on various biological systems.
6. Development of new methods for synthesizing the compound with improved yields and purity levels.
7. Investigation of the potential use of the compound in combination with other drugs or therapies.
8. Studies to determine the pharmacokinetics and pharmacodynamics of the compound in vivo.
9. Investigation of the potential use of the compound in the study of specific biological pathways and mechanisms.
10. Development of new methods for delivering the compound to specific tissues or organs in the body.

Synthesemethoden

The synthesis of 10-Bromo-6-(4-tert-butylphenyl)-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine involves a series of steps that include the reaction of tert-butyl 4-bromobenzoate with 1-bromo-3-butylsulfanylbenzene to form 10-bromo-6-(4-tert-butylphenyl)-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine. The synthesis method has been optimized to produce high yields of the compound with purity levels suitable for scientific research applications.

Wissenschaftliche Forschungsanwendungen

10-Bromo-6-(4-tert-butylphenyl)-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has potential applications in scientific research, particularly in the field of drug discovery and development. This compound can be used as a lead compound in the development of new drugs for various diseases and conditions. It can also be used as a tool compound in the study of biological pathways and mechanisms.

Eigenschaften

Produktname

10-Bromo-6-(4-tert-butylphenyl)-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

Molekularformel

C24H27BrN4OS

Molekulargewicht

499.5 g/mol

IUPAC-Name

10-bromo-6-(4-tert-butylphenyl)-3-butylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine

InChI

InChI=1S/C24H27BrN4OS/c1-5-6-13-31-23-27-22-20(28-29-23)18-14-17(25)11-12-19(18)26-21(30-22)15-7-9-16(10-8-15)24(2,3)4/h7-12,14,21,26H,5-6,13H2,1-4H3

InChI-Schlüssel

OPWYEYGXSUBDDZ-UHFFFAOYSA-N

SMILES

CCCCSC1=NC2=C(C3=C(C=CC(=C3)Br)NC(O2)C4=CC=C(C=C4)C(C)(C)C)N=N1

Kanonische SMILES

CCCCSC1=NC2=C(C3=C(C=CC(=C3)Br)NC(O2)C4=CC=C(C=C4)C(C)(C)C)N=N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.